molecular formula C11H10N6O2S2 B2686117 N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 877630-24-5

N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2686117
CAS No.: 877630-24-5
M. Wt: 322.36
InChI Key: ZGMYMAIZFHPIDZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C11H10N6O2S2 and its molecular weight is 322.36. The purity is usually 95%.
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Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 4 methyl 1 3 thiazol 2 yl 2 4 oxo 1H 4H 5H pyrazolo 3 4 d pyrimidin 6 yl}sulfanyl)acetamide}

This structure features a thiazole moiety linked to a pyrazolo-pyrimidine scaffold, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and their dysregulation is often implicated in cancer progression. The compound's ability to selectively inhibit certain CDKs suggests it may be effective in treating various proliferative diseases such as cancer and inflammatory conditions .

Antitumor Activity

Recent studies have demonstrated significant antitumor effects of related pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Compound 12b , a derivative closely related to our compound, exhibited notable cytotoxicity against breast cancer cell lines MDA-MB-468 and T47D. It induced apoptosis and arrested the cell cycle at the S phase by increasing caspase-3 levels significantly compared to controls .
Cell LineApoptosis Increase (fold)Cell Cycle Arrest Phase
MDA-MB-46818.98S
T47DNot specifiedNot specified

Inhibition of Kinases

The compound has been reported to inhibit specific kinases involved in tumor proliferation:

  • Selectivity for CDKs : The pyrazolo[3,4-d]pyrimidine derivatives have shown selectivity towards CDK2 and CDK9, which are vital for cell cycle progression and transcription regulation in cancer cells. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The results indicated that compounds with similar structures to N-(4-methyl-1,3-thiazol-2-yl)-2-{...} displayed IC50 values ranging from 1.1 µM to 3.3 µM against various cancer cell lines including HCT116 (colon cancer), Huh7 (liver cancer), and MCF7 (breast cancer) .

Cell LineIC50 (µM)
HCT1161.1
Huh71.6
MCF73.3

Study 2: In Vivo Efficacy

In vivo studies have also been conducted using animal models to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in treated subjects. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S2/c1-5-3-20-10(13-5)14-7(18)4-21-11-15-8-6(2-12-17-8)9(19)16-11/h2-3H,4H2,1H3,(H,13,14,18)(H2,12,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMYMAIZFHPIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322970
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877630-24-5
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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